molecular formula C5H9Br2NO B040560 3-Bromopiperidin-4-one hydrobromide CAS No. 118652-88-3

3-Bromopiperidin-4-one hydrobromide

Cat. No.: B040560
CAS No.: 118652-88-3
M. Wt: 258.94 g/mol
InChI Key: OEXCMWXGWPQSDP-UHFFFAOYSA-N
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Description

3-Bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C5H9Br2NO and a molecular weight of 258.94 g/mol . It is a brominated derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopiperidin-4-one hydrobromide typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromopiperidin-4-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromopiperidin-4-one hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopiperidin-4-one hydrobromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The nitrogen atom in the piperidinone ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopiperidine hydrobromide
  • 1-Benzyl-3-bromopiperidin-4-one hydrobromide
  • 2-Bromoethylamine hydrobromide

Uniqueness

3-Bromopiperidin-4-one hydrobromide is unique due to its specific bromination at the 3-position of the piperidinone ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other brominated piperidine derivatives .

Properties

IUPAC Name

3-bromopiperidin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCMWXGWPQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557233
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118652-88-3
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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